

Ludaconitine Hydrochloride: A Comprehensive Physicochemical Profile for Researchers

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Compound of Interest

Compound Name: Ludaconitine

Cat. No.: B10817843

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physicochemical properties of **Ludaconitine** hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for the free base form, **Ludaconitine**, with established principles of hydrochloride salt formation and generalized experimental protocols for alkaloid analysis.

Core Physicochemical Properties

Ludaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum spicatum.[1] Like many alkaloids, it is often converted to its hydrochloride salt to improve its handling and solubility. The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the **Ludaconitine** molecule with hydrochloric acid. This conversion primarily impacts physical properties such as solubility, while the core biological activity of the molecule is generally retained.[1]

Chemical Structure and Formula

The molecular formula for the free base, **Ludaconitine**, is reported as $C_{32}H_{45}NO_9$. [1][2] The formation of the hydrochloride salt involves the addition of one molecule of hydrogen chloride (HCl).

- **Ludaconitine** (Free Base) Molecular Formula: $C_{32}H_{45}NO_9$

- **Ludaconitine** Hydrochloride Molecular Formula (Inferred): $C_{32}H_{46}ClNO_9$

Quantitative Data Summary

The following table summarizes the available and calculated physicochemical data for **Ludaconitine** and its hydrochloride salt.

Property	Ludaconitine (Free Base)	Ludaconitine Hydrochloride (Calculated/Inferred)	Data Source / Rationale
CAS Number	82144-72-7	Not available	[1]
Molecular Formula	C ₃₂ H ₄₅ NO ₉	C ₃₂ H ₄₆ ClNO ₉	The formula is derived by adding HCl to the free base formula.
Molecular Weight	587.70 g/mol	624.16 g/mol	Calculated by adding the molecular weight of HCl (36.46 g/mol) to the free base molecular weight.
Appearance	Powder	Crystalline solid (Typical for alkaloid salts)	
Purity	95-98% (by HPLC)	Dependent on synthesis and purification	
Melting Point	Data not available	Data not available	
Solubility	Data not available	Expected to be higher than the free base in aqueous media.	Alkaloid salts are generally more water-soluble than their corresponding free bases.
Storage Conditions	-20°C, sealed, in a dry, ventilated environment.	-20°C, sealed, protected from moisture.	
Biological Activity	Antileishmanial (IC ₅₀ = 36.10 µg/mL)	Antileishmanial (IC ₅₀ = 36.10 µg/mL)	Biological activity resides in the organic moiety and is

unaffected by salt
formation.

Experimental Protocols

Detailed experimental data for **Ludaconitine** hydrochloride is scarce. Therefore, this section provides standardized, detailed methodologies for determining the key physicochemical properties of natural product compounds like **Ludaconitine** hydrochloride.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range. It is a fundamental indicator of purity.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the dry **Ludaconitine** hydrochloride powder is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
- **Heating:** The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
- **Measurement:** The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- **Observation:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting range is reported.
- **Purity Check:** A sharp melting range (e.g., < 2°C) is indicative of a high-purity compound.

Solubility Profiling

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility is determined in a range of aqueous and organic solvents.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A panel of solvents is chosen, typically including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and dimethyl sulfoxide (DMSO).
- **Sample Preparation:** An excess amount of **Ludacanitine** hydrochloride is added to a known volume of each solvent in a sealed vial.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.
- **Quantification:** The concentration of the dissolved **Ludacanitine** hydrochloride in the clear supernatant/filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used to relate the analytical response to concentration.
- **Data Reporting:** Solubility is reported in units of mg/mL or µg/mL.

Spectroscopic Analysis

Principle: Spectroscopic techniques provide information about the chemical structure and functional groups of a molecule.

Methodologies:

- **Mass Spectrometry (MS):**
 - **Technique:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of natural products.

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).
- **Chromatography:** The sample is injected into an HPLC system (e.g., using a C18 column) to separate it from any impurities.
- **Ionization:** The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged molecules (ions).
- **Analysis:** The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Tandem MS (MS/MS) is then performed by fragmenting the parent ion to obtain structural information.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **Technique:** ^1H (proton) and ^{13}C (carbon-13) NMR are used to elucidate the detailed carbon-hydrogen framework of the molecule.
 - **Sample Preparation:** Approximately 5-10 mg of **Ludacanitine** hydrochloride is dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$, or D_2O) in an NMR tube.
 - **Data Acquisition:** The sample is placed in a high-field NMR spectrometer, and spectra are acquired.
 - **Analysis:** The chemical shifts, coupling constants, and integration of the peaks in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are analyzed to confirm the structure.
- **Infrared (IR) Spectroscopy:**
 - **Technique:** Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
 - **Sample Preparation:** The sample is prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
 - **Analysis:** The spectrum is recorded, and the absorption bands (reported in wavenumbers, cm^{-1}) are correlated to specific functional groups (e.g., O-H, N-H, C=O, C-O).

Visualizations: Workflows and Pathways

As no specific signaling pathway for **Ludaconitine**'s biological activity has been detailed in the literature, a generalized analytical workflow for the characterization of a natural product isolate like **Ludaconitine** is presented below. This workflow outlines the logical sequence of experiments described in the protocols section.



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Analytical workflow for a natural product isolate.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ludaconitine | CAS: 82144-72-7 | ChemNorm [chemnorm.com]
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